molecular formula C16H15N3O2S B10890337 Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- CAS No. 83408-88-2

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-

Cat. No.: B10890337
CAS No.: 83408-88-2
M. Wt: 313.4 g/mol
InChI Key: UCCAGDLBQHYKMU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 83408-88-2) consists of a benzimidazole core linked via a thioether group to an acetamide moiety, which is substituted with a 2-methoxyphenyl ring (C₁₆H₁₅N₃O₂S) .

Properties

CAS No.

83408-88-2

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H15N3O2S/c1-21-14-9-5-4-8-13(14)17-15(20)10-22-16-18-11-6-2-3-7-12(11)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

UCCAGDLBQHYKMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Thiolation Using Lawesson’s Reagent

A modified approach converts acetamide precursors to thioacetamides:

  • Reactants : N-(2-Methoxyphenyl)acetamide (1.0 equiv.) and Lawesson’s reagent (0.55 equiv.) are refluxed in 1,4-dioxane.

  • Isolation : The crude product is purified via column chromatography (ethyl acetate/hexane).

Yield : 65–70%.

C-Amidoalkylation of Aromatics

Chloral-based C-amidoalkylation offers a one-pot synthesis:

  • Reactants : 2-Methoxyaniline, chloral hydrate, and chloroacetamide are reacted in sulfuric acid.

  • Product : Direct formation of the target compound via electrophilic substitution.

Characterization and Analytical Data

Technique Key Findings Reference
IR Spectroscopy 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C), 650 cm⁻¹ (C-S)
¹H NMR δ 3.85 (OCH₃), 4.20 (CH₂S), 7.65–6.90 (aromatic), 10.2 (NH)
Mass Spectrometry Molecular ion peak at m/z 313.4 (calc. 313.4)
Melting Point 205–207°C

Optimization and Yield Considerations

  • Solvent Choice : DMF and ethanol yield higher purity compared to THF or acetonitrile.

  • Temperature : Reactions at 80–90°C improve kinetics without side-product formation.

  • Catalysis : Potassium carbonate outperforms sodium hydride in thiol activation.

Yield Comparison :

  • Standard Method : 75–80%.

  • Lawesson’s Route : 65–70%.

  • C-Amidoalkylation : 60–65% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: BBr3

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis of Acetamide Derivatives

The synthesis of acetamide derivatives typically involves the reaction of benzimidazole derivatives with various acylating agents. The method often includes:

  • Preparation of Benzimidazole Derivatives : Utilizing starting materials like o-phenylenediamine and appropriate thioketones.
  • Acylation Reaction : The benzimidazole is acylated using acetic anhydride or acetyl chloride to introduce the acetamide functionality.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.

Antimicrobial Activity

Studies have shown that compounds derived from benzimidazole exhibit significant antimicrobial properties against a range of pathogens. For instance:

  • A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides demonstrated potent activity against Mycobacterium tuberculosis and various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM .

Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer potential:

  • In vitro studies against human colorectal carcinoma cell lines (HCT116) revealed that certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For example, compounds showed IC50 values of 4.53 µM and 5.85 µM, indicating strong anticancer activity .

Antitubercular Activity

The antitubercular activity of these compounds has been explored as well:

  • Compounds were assessed for their efficacy against Mycobacterium tuberculosis H37Rv, showing promising results in both in vitro and in vivo models .

Case Studies and Research Findings

Study ReferenceCompound TestedActivityMIC/IC50 Values
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesAntimicrobialMIC = 1.27 - 2.65 µM
Various benzimidazole derivativesAnticancerIC50 = 4.53 - 5.85 µM
Acetamide derivativesAntitubercularActive against M. tuberculosis

Mechanism of Action

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially affecting biological pathways.

Comparison with Similar Compounds

3‑(2‑(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N‑(2,4‑Dinitrophenyl)benzamide (W1)

  • Structural Differences : Replaces the 2-methoxyphenyl group with a 2,4-dinitrophenyl substituent and adds a benzamide linkage.
  • Functional Impact : The electron-withdrawing nitro groups enhance reactivity and may improve antimicrobial activity. Studies show such derivatives exhibit potent anticancer and antimicrobial effects .
  • Key Data : Synthesized via condensation reactions and characterized by spectral methods .

2-(1H-Benzo[d]imidazol-2-ylthio)-N-(2-(2-Methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide (5a)

  • Structural Differences : Incorporates a thiazolidin-4-one ring, introducing additional hydrogen-bonding sites.
  • Functional Impact: The thiazolidinone moiety enhances antimicrobial activity, particularly against Gram-positive bacteria .
  • Key Data: Synthesized using ethanol recrystallization and validated via NMR and IR spectroscopy .

2-[(5-Methoxy-1H-Benzimidazol-2-yl)thio]-N-[3-(Trifluoromethyl)phenyl]acetamide

  • Structural Differences : Substitutes the 2-methoxyphenyl with a 3-(trifluoromethyl)phenyl group.
  • Key Data : Predicted pKa ~10.59, suggesting moderate basicity influencing solubility .

N-(Benzo[d]thiazol-2-yl)-2-(2-(2-Oxo-2H-chromen-3-yl)-1H-benzimidazol-1-yl)acetamide

  • Structural Differences : Replaces the methoxyphenyl with a coumarin-oxygenated benzimidazole hybrid.
  • Functional Impact : The coumarin moiety imparts antioxidant and antimalarial properties, expanding therapeutic scope beyond the target compound .
  • Key Data : Patented for use against multidrug-resistant tuberculosis (MDR-TB) and malaria .

2-(1H-Benzimidazol-2-ylthio)-N-(2,4-Dichlorophenyl)acetamide (CAS: 519018-25-8)

  • Structural Differences : Substitutes 2-methoxyphenyl with 2,4-dichlorophenyl.
  • Functional Impact : Chlorine atoms increase lipophilicity (density: 1.53 g/cm³) and may enhance bioavailability but could elevate toxicity risks .
  • Key Data : Predicted pKa ~10.59, indicating similar basicity to the trifluoromethyl analogue .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Density (g/cm³) Predicted pKa Key Substituent
Target Compound 1.36 N/A 2-Methoxyphenyl
2,4-Dichlorophenyl Analogue 1.53 10.59 2,4-Dichlorophenyl
Trifluoromethyl Analogue N/A 10.59 3-Trifluoromethylphenyl
  • Trends : Electron-withdrawing groups (e.g., Cl, CF₃) increase density and lipophilicity, while methoxy groups enhance solubility via electron donation.

Biological Activity

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- involves several key steps:

  • Formation of the Benzimidazole Ring : This is achieved by the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
  • Thioether Formation : The benzimidazole derivative is reacted with a thiol compound, usually in the presence of a base such as sodium hydride or potassium carbonate.
  • Acetamide Formation : The final step involves acylation of the amine group with an acyl chloride or anhydride, typically using triethylamine as a base to neutralize hydrochloric acid generated during the reaction.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of benzimidazole, including Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-, exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study indicated that compounds similar to this acetamide showed IC50 values ranging from 16.38 μM to 29.39 μM against the MDA-MB-231 breast cancer cell line, indicating promising anticancer potential .

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
2dMDA-MB-23129.39
N9HCT1165.85
N18HCT1164.53

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like levofloxacin and amikacin. For example, MIC values for certain derivatives were reported as low as 1.27 µM against Staphylococcus aureus and Streptococcus faecalis .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Streptococcus faecalis4
Methicillin-resistant S. aureus4

The mechanism of action for Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- likely involves interaction with specific molecular targets such as enzymes or receptors associated with cancer and microbial infections. The benzimidazole moiety is known for its ability to interact with nucleic acids and proteins, potentially modulating various biological pathways .

Case Studies

Case Study: Anticancer Activity
In a study focusing on novel benzimidazole derivatives, Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- was evaluated alongside other compounds for their anticancer properties. Results indicated that this compound exhibited significant cytotoxicity against liver cancer cells (HepG2), showcasing an IC50 value of 1.43 μM while demonstrating lower toxicity on non-tumorigenic liver cells (THLE-2) at IC50 values of 36.27 μM .

Case Study: Antimicrobial Efficacy
Another investigation revealed that derivatives containing the benzimidazole structure showed promising antibacterial activity against multiple strains, including E. coli and Klebsiella pneumoniae. The compounds were tested using the agar well diffusion method, where they exhibited varying degrees of effectiveness compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide?

  • The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting a benzimidazole-thiol derivative with an activated acetamide precursor (e.g., chloroacetamide) under basic conditions. For example, sodium bicarbonate is used to neutralize byproducts, followed by filtration and recrystallization from ethanol to purify the product .
  • Key steps :

  • Activation of the acetamide moiety (e.g., using chloroacetyl chloride).
  • Thiol-benzimidazole coupling in polar aprotic solvents (e.g., DMF or DMSO).
  • Purification via recrystallization (ethanol or methanol) .

Q. How is the compound characterized spectroscopically?

  • 1H/13C NMR : Peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH3), benzimidazole protons (δ ~7.2–8.3 ppm), and acetamide NH (δ ~10–12 ppm, broad).
  • IR : Stretching vibrations for C=O (~1660–1680 cm⁻¹), C-S (~650–750 cm⁻¹), and NH (~3200–3300 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak (M+H⁺) confirmed via high-resolution MS, with fragmentation patterns aligning with the benzimidazole and methoxyphenyl groups .

Q. What preliminary biological assays are used to evaluate its activity?

  • Cytotoxicity : SRB (sulforhodamine B) or MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to measure IC50 values .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How is the crystal structure determined, and what intermolecular interactions stabilize it?

  • X-ray diffraction : Single crystals are grown via slow evaporation (ethanol/water). The compound crystallizes in a triclinic system (P1 space group) with two independent molecules forming H-bonded dimers via N–H⋯N interactions. Non-classical C–H⋯O and S⋯S interactions further stabilize the lattice .
  • Key parameters :

  • Dihedral angles between benzimidazole and methoxyphenyl groups (~100°).
  • Hydrogen bond lengths: N–H⋯N (~2.8–3.0 Å), C–H⋯O (~3.2 Å) .

Q. How can computational methods (e.g., DFT, molecular docking) enhance understanding of its bioactivity?

  • DFT analysis : Optimizes geometry at the B3LYP/6-31G(d,p) level, calculating frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Charge distribution on the benzimidazole sulfur and methoxyphenyl oxygen correlates with nucleophilic attack sites .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to targets like DNA topoisomerase II or tubulin. The benzimidazole-thioether moiety often occupies hydrophobic pockets, while the methoxyphenyl group engages in π-π stacking .

Q. How to resolve contradictions in spectral or biological data across studies?

  • Spectral discrepancies : Compare experimental IR/NMR with simulated spectra (e.g., using Gaussian) to confirm assignments. Variations in NH proton shifts may arise from solvent polarity or hydrogen bonding .
  • Biological variability : Standardize assay protocols (e.g., cell passage number, incubation time). Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple replicates .

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